![molecular formula C10H20NO5P B13503326 2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid](/img/structure/B13503326.png)
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions depending on the functional groups present.
Peptide Coupling Reactions: It is commonly used in peptide synthesis where the Boc group protects the amino group during the coupling reactions.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the Boc group.
Di-tert-butyl Dicarbonate:
Sodium Hydroxide or DMAP: Used as bases in the protection reaction.
Major Products Formed
Free Amine: Formed after the removal of the Boc group.
Peptides: Formed during peptide synthesis when the compound is used as a building block.
Applications De Recherche Scientifique
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a protected amino acid derivative in the synthesis of peptides.
Drug Development: Utilized in the synthesis of pharmaceutical compounds and protease inhibitors.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions.
Material Science: Used in the preparation of metal complexing groups for various applications.
Mécanisme D'action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during synthetic reactions and can be removed under acidic conditions to reveal the free amine. This allows for selective reactions and the formation of desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
- Nα-Boc-L-2,3-diaminopropionic acid
- Boc-DL-2,3-diaminopropionic acid
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C10H20NO5P |
|---|---|
Poids moléculaire |
265.24 g/mol |
Nom IUPAC |
3-dimethylphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C10H20NO5P/c1-10(2,3)16-9(14)11-7(8(12)13)6-17(4,5)15/h7H,6H2,1-5H3,(H,11,14)(H,12,13) |
Clé InChI |
DZVXRMNCIXZBDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CP(=O)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


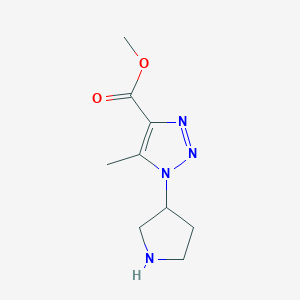
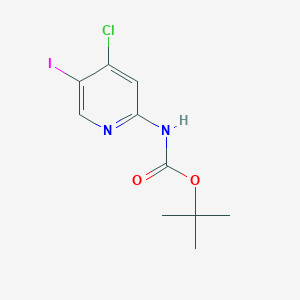
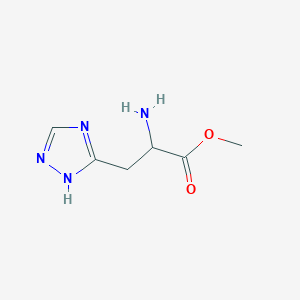
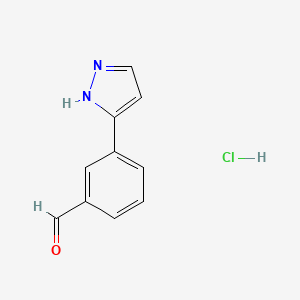
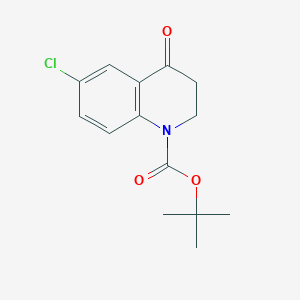
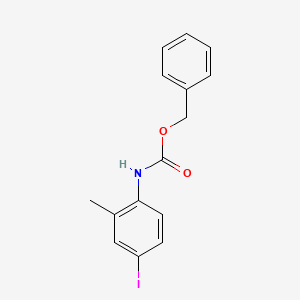
![N-[(2,5-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B13503291.png)
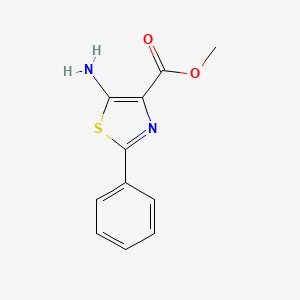
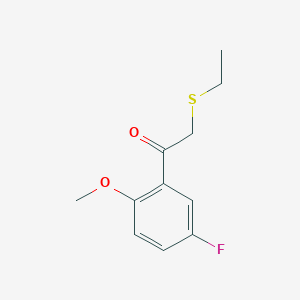
![3',4'-Dihydrospiro[cyclohexane-1,2'-pyrano[3,2-b]pyridin]-4'-one](/img/structure/B13503310.png)
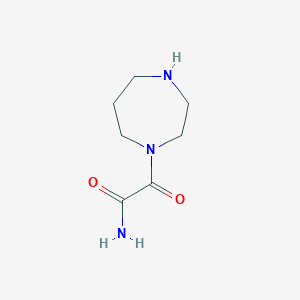
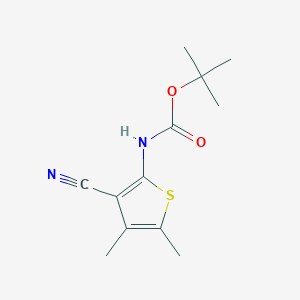
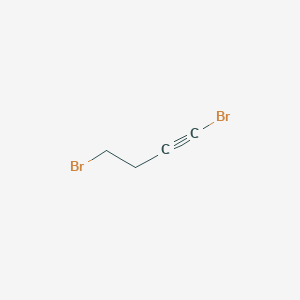
![1-[(2,5-Dimethoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13503327.png)
